molecular formula C10H10FNO B13575016 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine

Cat. No.: B13575016
M. Wt: 179.19 g/mol
InChI Key: PNWCPNUSYUJHQU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a 1-methylcyclopropanecarbonyl group at the 5-position of the pyridine ring. The cyclopropane moiety introduces steric strain and unique electronic properties, making this compound a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its synthesis typically involves amide coupling reactions between a carboxylic acid intermediate (e.g., BPCA) and amine fragments, as demonstrated in the preparation of related compounds like (3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-(1-methylcyclopropyl)methanone

InChI

InChI=1S/C10H10FNO/c1-10(2-3-10)9(13)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3

InChI Key

PNWCPNUSYUJHQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature or slightly elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a fluorinated boronic acid or ester is coupled with a halogenated pyridine derivative. This reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Amino or thiol-substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: Fluorinated pyridines are investigated for their use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, applications, and properties of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine and analogous compounds:

Compound Name Substituents Molecular Formula Applications Key Properties References
This compound 1-methylcyclopropanecarbonyl at C5 C₁₀H₉FNO₂ Pharmaceutical intermediate High steric strain; potential for chiral synthesis
3-Fluoro-5-(2R-pyrrolidinyl)pyridine (2R)-pyrrolidinyl at C5 C₉H₁₁FN₂ Neurological research Chiral center; hydrogen-bonding capability
3-Fluoro-5-(dioxaborolan-2-yl)pyridine Boronate ester at C5 C₁₂H₁₅BFNO₂ Suzuki cross-coupling reagent High reactivity in aryl-aryl bond formation; irritant (Xi hazard)
2,3-Difluoro-5-(trifluoromethyl)pyridine CF₃ at C5; F at C2 and C3 C₆H₂F₅N Herbicide intermediate Enhanced herbicidal activity; reduced mammalian toxicity vs. chlorinated analogs
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine Hydroxyl at C2; substituted phenyl at C5 C₁₂H₁₀FNO₂ Solubility studies Improved aqueous solubility due to hydroxyl group

Key Research Findings

Steric and Electronic Effects :

  • The 1-methylcyclopropanecarbonyl group in the target compound introduces significant steric hindrance, which can influence binding affinity in drug targets compared to less bulky substituents like pyrrolidinyl .
  • Fluorine at the 3-position enhances electronegativity, stabilizing the pyridine ring and modulating intermolecular interactions, as seen in herbicidal analogs .

Reactivity and Synthetic Utility :

  • Boronate ester derivatives (e.g., 3-Fluoro-5-(dioxaborolan-2-yl)pyridine) are pivotal in cross-coupling reactions for drug discovery, whereas the cyclopropanecarbonyl group is more suited for amide-based drug candidates .
  • 2,3-Difluoro-5-(trifluoromethyl)pyridine demonstrates superior herbicidal activity due to trifluoromethyl’s lipophilicity and fluorine’s electron-withdrawing effects .

Biological Activity and Toxicity :

  • Fluorinated pyridines generally exhibit lower toxicity compared to chlorinated analogs. For instance, 2,3-difluoro-5-(trifluoromethyl)pyridine shows reduced mammalian toxicity while maintaining herbicidal efficacy .
  • Compounds with hydroxyl or amine groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) often display improved solubility, critical for bioavailability in pharmaceuticals .

Safety Profiles :

  • Boronate-containing derivatives like 3-Fluoro-5-(dioxaborolan-2-yl)pyridine carry irritant hazards (Xi), requiring careful handling . In contrast, amine or hydroxyl-substituted analogs pose fewer acute risks.

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